5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a 3,3,5-trimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine typically involves multiple stepsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-nitro-N4-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine: This compound has a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.
3,5-Diamino-4-nitro-1H-pyrazole: Another compound with a nitro group and amino substituents, used in energetic materials.
Uniqueness
Its trimethylcyclohexyl group provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Properties
IUPAC Name |
5-nitro-4-N-(3,3,5-trimethylcyclohexyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-8-4-9(6-13(2,3)5-8)17-12-10(18(19)20)11(14)15-7-16-12/h7-9H,4-6H2,1-3H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECCJMXJJHUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.